molecular formula C16H14ClN3O4 B2664891 [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 848597-58-0

[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2664891
CAS No.: 848597-58-0
M. Wt: 347.76
InChI Key: NKJAUDFGFRSIMU-UHFFFAOYSA-N
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Description

[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a pyridine ring with an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Acetamidophenyl Intermediate

      Starting Material: 4-Aminophenol.

      Reaction: Acetylation using acetic anhydride to form 4-acetamidophenol.

      Conditions: Reflux in acetic anhydride.

  • Carbamoylation

      Intermediate: 4-Acetamidophenol.

      Reaction: Reaction with phosgene or a suitable carbamoyl chloride to form the carbamoyl derivative.

      Conditions: Anhydrous conditions, typically in the presence of a base like triethylamine.

  • Coupling with 6-Chloropyridine-3-carboxylate

      Intermediate: The carbamoyl derivative.

      Reaction: Coupling with 6-chloropyridine-3-carboxylic acid or its ester.

      Conditions: Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automation: For precise control of reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidized derivatives, potentially altering the functional groups on the phenyl or pyridine rings.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the compound, possibly affecting the carbamoyl or acetamido groups.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varying conditions such as acidic, basic, or neutral environments.

      Products: Substituted derivatives on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DMAP.

    Bases: Triethylamine, pyridine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: May interact with proteins, affecting their function.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism by which [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate exerts its effects is likely related to its ability to interact with biological macromolecules. This interaction could involve:

    Binding to Enzymes: Inhibiting their activity by occupying the active site.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Protein Function: Through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    [(4-Acetamidophenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    [(4-Acetamidophenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Fluorine substitution instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of chlorine may confer unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.

    Steric Effects: The size and position of the chlorine atom can influence the compound’s binding affinity and specificity.

This detailed overview provides a comprehensive understanding of [(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10(21)19-12-3-5-13(6-4-12)20-15(22)9-24-16(23)11-2-7-14(17)18-8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJAUDFGFRSIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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